[4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate
Overview
Description
[4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate is a complex organic compound This compound features a unique structure that includes a tetrahydro-1,4-dioxa-6b-azacyclopenta[cd]pentalene core, which is substituted with a phenylsulfonylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including cyclization, sulfonylation, and carbamation. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Chemistry
In chemistry, [4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2(3H)-yl]methyl N-phenylsulfonylcarbamate include other carbamate derivatives and sulfonyl-containing compounds. Examples might include:
- Methyl (phenylsulfonyl)carbamate
- Ethyl (phenylsulfonyl)carbamate
- (4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl carbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1,7-dimethyl-2,6-dioxa-10-azatricyclo[5.2.1.04,10]decan-4-yl)methyl N-(benzenesulfonyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O6S/c1-15-8-9-16(2)19(15)17(11-24-15,12-25-16)10-23-14(20)18-26(21,22)13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWASGGHHMSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(N1C(CO2)(CO3)COC(=O)NS(=O)(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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